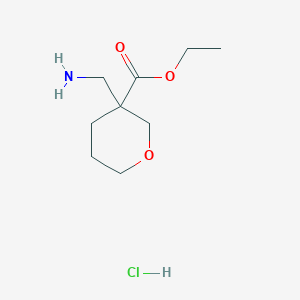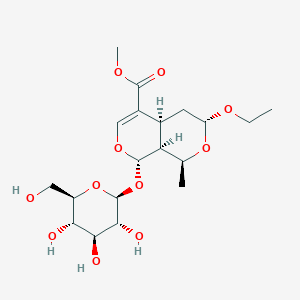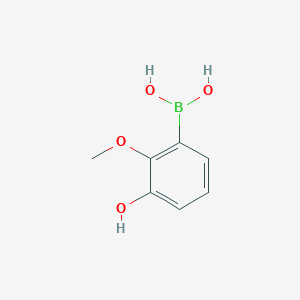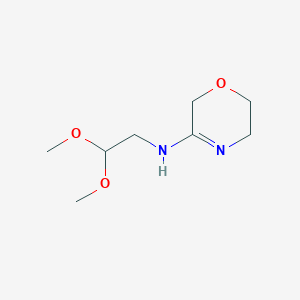
Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride
Vue d'ensemble
Description
Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride, also known as EAOC, is a chemical compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 g/mol . It is of growing interest in the scientific community due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride is 1S/C9H17NO3.ClH/c1-2-13-8(11)9(6-10)4-3-5-12-7-9;/h2-7,10H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis of Fluorescent Dyes for Liquid Crystal Displays
The synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates highlights its potential application in the development of new dyes for liquid crystal displays (LCDs). These dyes exhibit favorable orientation parameters in nematic liquid crystals, suggesting their utility in enhancing the performance and color properties of LCDs (Bojinov & Grabchev, 2003).
Antibacterial and Docking Studies
Another facet of research includes the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. These compounds were investigated for their antimicrobial activity, which could have implications in the development of new antibacterial agents. Docking studies further elucidate their mechanism of action, offering insights into their potential medicinal applications (Spoorthy et al., 2021).
Polymorphism in Pharmaceutical Compounds
Investigations into the polymorphic forms of related compounds, using spectroscopic and diffractometric techniques, shed light on the challenges of characterizing such materials. This research has implications for pharmaceutical development, where understanding and controlling polymorphism can be crucial for drug formulation and stability (Vogt et al., 2013).
Application in Synthesis of Cyclic Amino Acid Esters
Research into the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from related compounds showcases its role in generating cyclic amino acid esters. This work not only highlights the versatility of such compounds in organic synthesis but also their potential for creating novel molecules with unique properties (Moriguchi et al., 2014).
Ring-Chain Isomerism in Polyfluoroalkylated Compounds
The study of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines derived from similar compounds reveals interesting aspects of ring-chain isomerism. This phenomenon has implications for the design and synthesis of new chemical entities with potential applications in medicinal chemistry and material science (Goryaeva et al., 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
ethyl 3-(aminomethyl)oxane-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-13-8(11)9(6-10)4-3-5-12-7-9;/h2-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXRPGHQUVXIDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCOC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1435720.png)



![6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1435724.png)



![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)
![N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B1435733.png)
![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B1435737.png)
![(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one](/img/structure/B1435738.png)